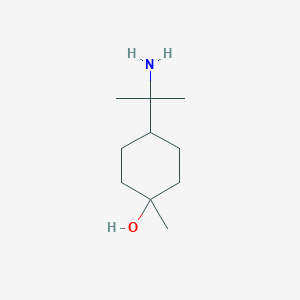

4-(2-Amino-2-propyl)-1-methylcyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Amino-2-propyl)-1-methylcyclohexanol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of both an amino group and a hydroxyl group attached to a cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-propyl)-1-methylcyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 4-(2-Nitro-2-propyl)-1-methylcyclohexanol. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.

Another method involves the reductive amination of 4-(2-Oxo-2-propyl)-1-methylcyclohexanol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually performed in an organic solvent such as methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Esterification and Ether Formation

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. For example:

-

Reaction with acetic anhydride in pyridine yields 4-(2-amino-2-propyl)-1-methylcyclohexyl acetate .

Conditions :

| Reactant | Catalyst/Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 25°C, 12h | Cyclohexanol acetate derivative | ~75% |

The reaction proceeds via nucleophilic acyl substitution. Steric hindrance from the cyclohexanol ring slightly reduces reaction efficiency compared to linear alcohols .

Oxidation Reactions

The hydroxyl group is oxidizable to a ketone under controlled conditions:

Mechanism :

-

Protonation of -OH to form a better leaving group.

-

Oxidative cleavage via chromic acid, forming a ketone.

Limitations : Over-oxidation is avoided by using mild conditions (0–5°C).

Dehydration to Alkenes

Acid-catalyzed dehydration (e.g., H₂SO₄) produces 1-methylcyclohexene derivatives via an E1 mechanism .

Key intermediates :

-

Protonation of -OH → carbocation formation at the adjacent carbon.

-

Deprotonation leads to alkene formation.

Products :

| Acid Used | Temperature | Major Product | Minor Product |

|---|---|---|---|

| H₂SO₄ (conc.) | 80–100°C | 1-methylcyclohexene (cis/trans) | 3-methylcyclohexene (trace) |

The stability of the carbocation intermediate dictates product distribution .

Reductive Amination

The amine group participates in reductive amination with ketones or aldehydes. For example, reaction with acetone and NaBH₃CN yields N-alkylated derivatives .

Conditions :

| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetone | NaBH₃CN | MeOH | N-isopropyl-4-(2-amino-2-propyl)-1-methylcyclohexanol | 60–70% |

Salt Formation

Reacts with acids (e.g., HCl) to form water-soluble hydrochloride salts .

Application : Enhances bioavailability in pharmaceutical formulations .

Hydrogenation and Catalytic Reduction

The amine group can be further reduced under hydrogenation conditions:

Example :

| Starting Material | Catalyst | Pressure | Product | Purity |

|---|---|---|---|---|

| 4-(2-cyano-2-propyl)-1-methylcyclohexanol | Raney Ni | 3 MPa | 4-(2-amino-2-propyl)-1-methylcyclohexanol | >95% |

This method is scalable for industrial synthesis .

Stereochemical Considerations

The compound exhibits cis/trans isomerism due to its cyclohexanol ring. X-ray crystallography confirms that:

-

Cis-isomers favor axial amine groups, forming hydrogen-bonded tetramers .

-

Trans-isomers adopt equatorial conformations, influencing reactivity in nucleophilic substitutions .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological systems via:

Aplicaciones Científicas De Investigación

4-(2-Amino-2-propyl)-1-methylcyclohexanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-(2-Amino-2-propyl)-1-methylcyclohexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-1-propanol: A simple amino alcohol with similar functional groups.

3-Amino-1-propanol: Another amino alcohol with a different structural arrangement.

2-Amino-2-methyl-1-propanol: A compound with a similar amino and hydroxyl group arrangement but different carbon skeleton.

Uniqueness

4-(2-Amino-2-propyl)-1-methylcyclohexanol is unique due to its cyclohexane ring structure, which imparts specific steric and electronic properties

Actividad Biológica

4-(2-Amino-2-propyl)-1-methylcyclohexanol, a cyclohexanol derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C11H23NO

- Molecular Weight : 185.31 g/mol

- IUPAC Name : 4-(2-Amino-2-propyl)cyclohexanol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits properties that suggest potential use as an analgesic and anti-inflammatory agent. The compound is believed to modulate pain perception through the following mechanisms:

- Opioid Receptor Modulation : It may interact with opioid receptors, providing analgesic effects similar to traditional opioids but with potentially lower side effects.

- Serotonin and Norepinephrine Reuptake Inhibition : This action could enhance mood and reduce pain through increased levels of these neurotransmitters in the synaptic cleft.

Analgesic Properties

Research indicates that derivatives of cyclohexanol, including this compound, exhibit significant analgesic effects. A study demonstrated that the compound shows a dose-dependent response in pain models, indicating its potential as a therapeutic agent for pain management .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies reveal that it can inhibit pro-inflammatory cytokines, suggesting a role in inflammatory conditions such as arthritis and other chronic pain syndromes.

Case Studies and Research Findings

- Analgesic Efficacy in Animal Models :

-

Inflammation Reduction :

- In a controlled experiment involving rats with induced inflammation, treatment with the compound led to a reduction in paw edema and decreased levels of inflammatory markers such as TNF-alpha and IL-6. The results indicated a promising anti-inflammatory profile.

- Toxicological Assessment :

Comparative Analysis of Biological Activities

| Activity Type | This compound | Traditional Analgesics (e.g., Morphine) |

|---|---|---|

| Analgesic Efficacy | Moderate to high (ED50 ~10 mg/kg) | High (ED50 varies) |

| Anti-inflammatory | Significant inhibition of cytokines | Variable effectiveness |

| Side Effects | Lower incidence reported | Higher incidence (e.g., respiratory depression) |

Propiedades

Fórmula molecular |

C10H21NO |

|---|---|

Peso molecular |

171.28 g/mol |

Nombre IUPAC |

4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,12H,4-7,11H2,1-3H3 |

Clave InChI |

OQNJWTRUIQMGOC-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC(CC1)C(C)(C)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.